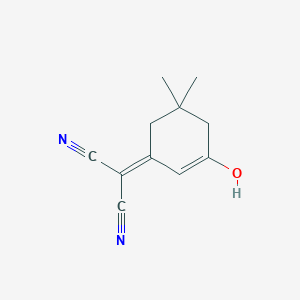
Propanedinitrile, (3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, (3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)- is a chemical compound with the molecular formula C12H14N2 It is known for its unique structure, which includes a cyclohexene ring substituted with hydroxy and dimethyl groups, and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedinitrile, (3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)- can be synthesized through a series of chemical reactions. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a malononitrile in the presence of a base to form the desired product . The reaction conditions typically include the use of catalysts such as silica-diphenic acid, KF/Al2O3, or L-lysine . The reaction is carried out at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of propanedinitrile, (3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)- may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Recrystallization from ethanol is often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, (3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound. These products are often characterized using techniques such as IR, NMR, and mass spectrometry .
Scientific Research Applications
Propanedinitrile, (3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds, such as xanthenes and acridinediones.
Industry: It is used in the development of new materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of propanedinitrile, (3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)- involves its interaction with molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress-induced damage . It also interacts with enzymes such as lipoxygenase and tyrosinase, inhibiting their activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-: This compound has a similar structure but with a trimethyl substitution instead of hydroxy and dimethyl groups.
2-Propanone, 1-(3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, (Z)-: Another similar compound with a propanone moiety instead of propanedinitrile.
Uniqueness
Propanedinitrile, (3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications.
Properties
CAS No. |
39518-69-9 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C11H12N2O/c1-11(2)4-8(3-10(14)5-11)9(6-12)7-13/h3,14H,4-5H2,1-2H3 |
InChI Key |
JFBXTBZGEAOSRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=C(C#N)C#N)C1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


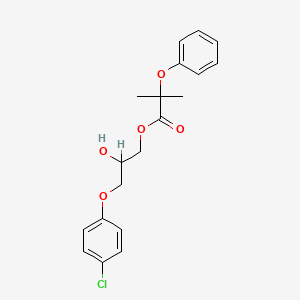
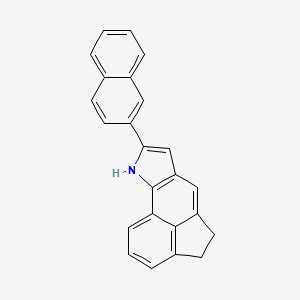
![4-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14678555.png)
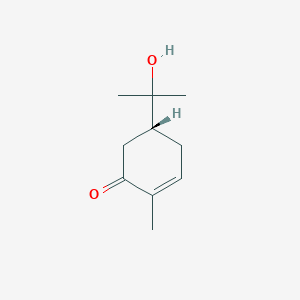
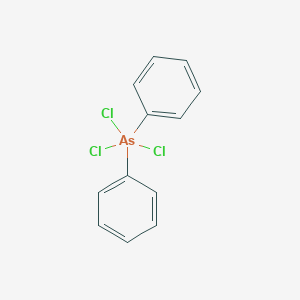
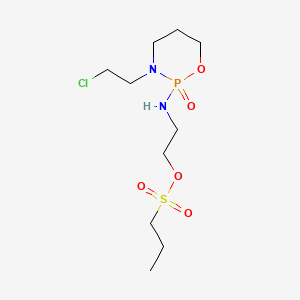
![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)
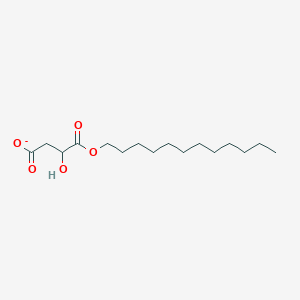
![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)
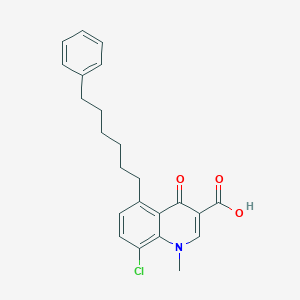
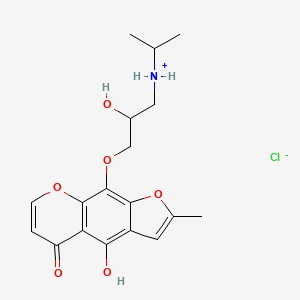
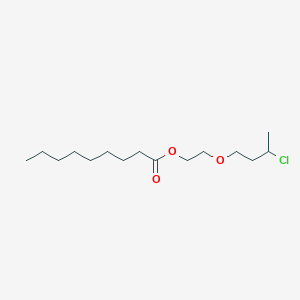
![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
